molecular formula C17H9NS B14219634 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-94-4

2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14219634
CAS No.: 823226-94-4
M. Wt: 259.3 g/mol
InChI Key: ZXPNSEHYGCKVCU-UHFFFAOYSA-N
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Description

2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound that features a thiophene ring, a hex-3-ene-1,5-diyn chain, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multiple steps, including the formation of the thiophene ring, the construction of the hex-3-ene-1,5-diyn chain, and the attachment of the benzonitrile group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon bonds between the thiophene ring and the hex-3-ene-1,5-diyn chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:

    Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and conductive polymers.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic and optical properties.

    Medicinal Chemistry:

    Chemical Sensors: Its sensitivity to environmental changes makes it suitable for use in chemical sensors and detection devices.

Mechanism of Action

The mechanism of action of 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets through its conjugated π-electron system. This allows it to participate in electron transfer processes and form stable complexes with various substrates. The thiophene ring and benzonitrile group contribute to its ability to engage in π-π stacking interactions and hydrogen bonding, respectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific combination of a thiophene ring, a hex-3-ene-1,5-diyn chain, and a benzonitrile group. This combination imparts distinct electronic and structural properties, making it suitable for specialized applications in various scientific fields.

Properties

CAS No.

823226-94-4

Molecular Formula

C17H9NS

Molecular Weight

259.3 g/mol

IUPAC Name

2-(6-thiophen-3-ylhex-3-en-1,5-diynyl)benzonitrile

InChI

InChI=1S/C17H9NS/c18-13-17-10-6-5-9-16(17)8-4-2-1-3-7-15-11-12-19-14-15/h1-2,5-6,9-12,14H

InChI Key

ZXPNSEHYGCKVCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CSC=C2)C#N

Origin of Product

United States

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